molecular formula C12H21NO B2717393 1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol CAS No. 2228355-78-8

1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol

Cat. No. B2717393
CAS RN: 2228355-78-8
M. Wt: 195.306
InChI Key: AQOUXANYKATMSM-UHFFFAOYSA-N
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Description

This compound, also known as Nopol , is a bicyclic primary alcohol with a gently balsamic smell evoking camphor tree bark . It is used as a constituent of woody-type odors in detergents or cosmetics .


Synthesis Analysis

The synthesis of similar bicyclic structures has been explored in the literature . An efficient and modular approach towards new 1,2-disubstituted bicyclo [2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported . For example, Bicyclo [3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl- has a molecular weight of 152.2334 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol” are not available, it’s worth noting that similar bicyclic structures have been synthesized using [2 + 2] cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, 2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-enyl)ethoxy]-N,N-diethylethanamine 2-hydroxy-1,2,3-propanetricarboxylate (1:1) has a molecular weight of 282.4g/mol .

Scientific Research Applications

Catalysis and Organic Synthesis

The study by Lee et al. (2009) discussed the Au(I)-catalyzed cycloisomerization reaction of amide- or ester-tethered 1,6-enynes to bicyclo[3.2.0]hept-6-en-2-ones, showing the potential of bicyclic compounds in facilitating complex chemical transformations. Computational investigations suggested a stepwise cyclization and skeletal rearrangement as the probable reaction pathway, underlining the role of structural features in reactivity (Lee, Kang, & Chung, 2009).

Synthesis of Aminofurans and Pentafulvenes

Shoji et al. (2017) developed a method for synthesizing 2-aminofuran derivatives, which could be converted into 6-aminopentafulvene derivatives. This showcases the utility of bicyclic structures as intermediates in producing compounds with potential biological activity (Shoji et al., 2017).

Carbocyclic Nucleosides Synthesis

Hřebabecký, Masojídková, and Holý (2005) explored the synthesis of novel conformationally locked carbocyclic nucleosides derived from bicyclic alcohols. Their work illustrates the application of bicyclic compounds in the synthesis of nucleoside analogues, highlighting their potential in therapeutic development (Hřebabecký, Masojídková, & Holý, 2005).

Polymer Science

Sutthasupa, Sanda, and Masuda (2008) reported on the copolymerization of amino acid functionalized norbornene monomers, leading to amphiphilic block copolymers that form reverse micelles. This research demonstrates the incorporation of bicyclic structures into polymer chains, affecting the material's properties and potential applications in drug delivery systems (Sutthasupa, Sanda, & Masuda, 2008).

Antioxidant Activity

Stobiecka et al. (2016) conducted an exploratory study on the peroxyl-radical-scavenging activity of bicyclic compounds and their heterocyclic analogues. Their findings suggest that these compounds exhibit pronounced anti-peroxyl radical activity, comparable to known antioxidants like linalool. This highlights the potential of bicyclic compounds in developing new antioxidant agents (Stobiecka et al., 2016).

Safety and Hazards

Safety and hazards related to similar compounds indicate that they are combustible liquids and may form flammable/explosive vapor-air mixture . They are non-reactive under normal conditions of use, storage, and transport .

Future Directions

The future directions for the research and development of such compounds could involve expanding the toolbox of available bicyclic structures . There is a need for new synthetic routes, implementation of new methodologies, and new exit vectorization .

properties

IUPAC Name

1-amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-11(2)8-4-5-9(10(11)6-8)12(3,14)7-13/h5,8,10,14H,4,6-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOUXANYKATMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)C(C)(CN)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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